molecular formula C14H12FNO2 B5692608 (2E)-3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE

(2E)-3-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE

Cat. No.: B5692608
M. Wt: 245.25 g/mol
InChI Key: HQJCKEAWNSKHRG-VMPITWQZSA-N
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Description

(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide is an organic compound that features a fluorophenyl group and a furan ring connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and furan-2-carbaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.

    Amidation: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the propenamide linkage can be reduced to form the corresponding alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide
  • (2E)-3-(4-Bromophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide
  • (2E)-3-(4-Methylphenyl)-N-[(furan-2-yl)methyl]prop-2-enamide

Uniqueness

(2E)-3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJCKEAWNSKHRG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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